molecular formula C15H20ClNaO5 B12062792 sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate CAS No. 1049724-28-8

sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate

Cat. No.: B12062792
CAS No.: 1049724-28-8
M. Wt: 338.76 g/mol
InChI Key: WENJLJJSJDAJDN-QCUBGVIVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Sodium ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate is a chemical compound with a complex structure. Let’s break it down:
    • The sodium ion (Na⁺) is a cation commonly found in salts.
    • The ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate portion refers to the organic moiety attached to the sodium ion.
    • The oxirane ring (also known as an epoxide) is a three-membered cyclic ether.
    • The 4-chlorophenoxy group indicates the presence of a chlorinated benzene ring.
    • The hexyl group consists of six carbon atoms.
    • The carboxylate group (-COO⁻) signifies a carboxylic acid derivative.
    • Finally, hydrate implies that the compound contains water molecules.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically design custom synthetic strategies based on the functional groups present.
    • Industrial production methods would likely involve large-scale synthesis, purification, and formulation processes. These details would be proprietary and closely guarded by manufacturers.
  • Chemical Reactions Analysis

      Oxidation: The oxirane ring can undergo epoxidation reactions using peracids or other oxidizing agents.

      Reduction: Reduction of the carbonyl group in the carboxylate moiety can yield the corresponding alcohol.

      Substitution: The chlorophenoxy group may participate in nucleophilic aromatic substitution reactions.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Researchers may study the reactivity of this compound, explore its stereochemistry, and investigate its interactions with other molecules.

      Biology: It could serve as a pharmacophore for drug design or as a probe in biological assays.

      Industry: The compound might find use in materials science or as a precursor for other chemicals.

  • Mechanism of Action

    • The exact mechanism remains speculative due to limited information. it likely interacts with specific cellular targets, affecting biological processes.
    • Further research would be necessary to elucidate its mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison. researchers often compare structural features, reactivity, and biological effects to assess uniqueness.

    Properties

    CAS No.

    1049724-28-8

    Molecular Formula

    C15H20ClNaO5

    Molecular Weight

    338.76 g/mol

    IUPAC Name

    sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate;hydrate

    InChI

    InChI=1S/C15H19ClO4.Na.H2O/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;;/h5-8H,1-4,9-11H2,(H,17,18);;1H2/q;+1;/p-1/t15-;;/m1../s1

    InChI Key

    WENJLJJSJDAJDN-QCUBGVIVSA-M

    Isomeric SMILES

    C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+]

    Canonical SMILES

    C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.